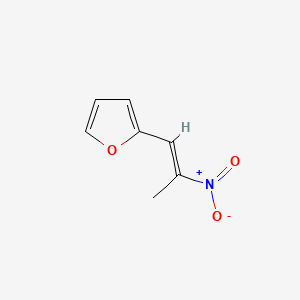

2-(2-Nitro-1-propenyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-nitroprop-1-enyl]furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQJRPWHHXBVQO-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CO1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CO1)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Nitro 1 Propenyl Furan and Analogues

Classical Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of 2-(2-nitro-1-propenyl)furan. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of 2-furaldehyde with nitroethane. lookchem.com

Optimization of Catalytic Systems

The choice of catalyst is pivotal in the Knoevenagel condensation to achieve high yields and selectivity. A range of catalytic systems have been explored for the synthesis of nitroalkenes.

Amine Catalysis: Weakly basic amines are commonly used as catalysts. wikipedia.org For instance, piperidine (B6355638) has been shown to be an effective catalyst in the condensation of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid. wikipedia.org In the synthesis of furan-based Knoevenagel products, piperidine has also demonstrated superior performance, striking a balance between nucleophilicity and basicity to afford high yields. nih.gov Other organic amines like triethylamine (B128534) (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been utilized. nih.gov

Metal-Organic Catalysis: Boric acid has been identified as an effective catalyst for Knoevenagel condensation, offering good catalytic activity, high yields, and simplified product purification. mdpi.com

Phase-Transfer Catalysis (PTC): This method facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). wikipedia.org Quaternary ammonium (B1175870) salts, such as benzyltriethylammonium chloride, are common phase-transfer catalysts. wikipedia.org PTC has been successfully applied in various industrial processes, including C, N, O, and S-alkylations. crdeepjournal.org The use of a phase-transfer catalyst can accelerate the reaction rate. wikipedia.org For instance, the synthesis of low-molecular-weight epoxy resins has been achieved using quaternary ammonium salts under PTC conditions. researchgate.net

Table 1: Comparison of Catalytic Systems in Knoevenagel Condensation

| Catalyst Type | Example(s) | Key Advantages |

|---|---|---|

| Amine Catalysis | Piperidine, TEA, DABCO | Mild reaction conditions, good yields. wikipedia.orgnih.gov |

| Metal-Organic | Boric Acid | Effective, high yields, easy purification. mdpi.com |

| Phase-Transfer | Quaternary Ammonium Salts | Accelerates reaction, useful for multiphase systems. wikipedia.orgcrdeepjournal.org |

Influence of Reaction Conditions on Yield and Stereoselectivity

Reaction parameters such as temperature, solvent, and reactant molar ratios significantly impact the outcome of the Knoevenagel condensation.

Research on the synthesis of Knoevenagel condensation products from carbohydrate-derived 5-substituted-2-furaldehydes has shown that optimizing these conditions is crucial. nih.gov For example, a study demonstrated that the reaction between 2-furaldehyde and malononitrile (B47326) could be completed in 15 minutes at room temperature in ethanol, using sodium carbonate as a catalyst, to achieve an 86% yield. nih.gov Similarly, the reaction with ethyl cyanoacetate (B8463686) under optimized conditions yielded 96% of the product. nih.gov While the initial product may be a mix of E and Z isomers, the more stable Z-isomer can often be obtained as the final product due to rapid equilibration. wikipedia.org

Alternative and Novel Synthetic Pathways

Beyond the classical Knoevenagel condensation, other synthetic routes have been developed, including those mediated by transition metals and those adhering to the principles of green chemistry.

Transition Metal-Mediated Syntheses

Transition metals like palladium, copper, and gold have been employed to catalyze the synthesis of furan (B31954) derivatives. arkat-usa.orgresearchgate.net These metals can facilitate various reactions, including cyclizations and cross-coupling reactions. arkat-usa.orgnih.govrsc.org

Palladium-catalyzed reactions: Palladium catalysts are effective for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create carbon-carbon bonds. researchgate.netnih.gov For example, palladium-catalyzed oxidative annulation of 2-hydroxynaphthalene-1,4-diones with internal alkynes has been used to produce naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives. rsc.org

Copper-catalyzed reactions: Copper(I)-mediated intermolecular annulation between ketones and β-nitrostyrenes can yield 2,3,4-trisubstituted furans.

Gold-catalyzed reactions: Gold(I) complexes can catalyze the cyclization of alkynyl cyclopropyl (B3062369) ketones into furan-2,5-dione derivatives. Gold nanoparticles supported on titania have also been used for the N-alkylation of amines. beilstein-journals.org

Solvent-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods. pandawainstitute.com This includes the use of solvent-free reaction conditions or employing eco-friendly solvents like ethanol. nih.gov

A high-yielding, gram-scale synthesis of Knoevenagel condensation products has been reported under organic solvent-free conditions. nih.gov This method allows for the purification of products by trituration with green solvents like ethyl acetate (B1210297) and n-heptane, avoiding the need for chromatographic purification. nih.gov Another approach involves using a recoverable diamino-functionalized mesostructured polymer as a catalyst, which can be reused multiple times without significant loss of activity. lookchem.com The use of sodium tert-butoxide as a catalyst for the condensation of furfural (B47365) with nitromethane (B149229) has also been shown to be efficient, with the reaction completing in just fifteen minutes of stirring. researchgate.net

Stereocontrolled Synthesis of (E)-2-(2-Nitro-1-propenyl)furan

The stereochemistry of the double bond in this compound is critical, and methods have been developed to selectively synthesize the (E)-isomer. The (E)-isomer is generally the more stable form. wikipedia.org

An efficient method for the synthesis of (E)-nitroalkenes utilizes FDU-ED, a diamino-functionalized mesostructured polymer, as a recyclable catalyst, achieving yields between 60-96%. lookchem.com Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have also been investigated for the stereocontrolled synthesis of (E)-stilbene derivatives, demonstrating complete retention of the alkene geometry. nih.gov

Reactivity and Mechanistic Investigations of 2 2 Nitro 1 Propenyl Furan

Nucleophilic Additions to the Nitroalkene Moiety

The chemical behavior of 2-(2-nitro-1-propenyl)furan is largely dictated by the nitroalkene functional group. The potent electron-withdrawing capacity of the nitro group renders the β-carbon of the carbon-carbon double bond highly electrophilic. This electronic characteristic makes the compound an excellent substrate for conjugate addition reactions with a diverse array of nucleophiles, a fundamental aspect of its synthetic utility.

A hallmark reaction of α,β-unsaturated nitro compounds is the Michael addition, a type of conjugate addition. wikipedia.orgorganic-chemistry.org This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of the nitroalkene (the Michael acceptor), resulting in the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.org The process is typically facilitated by a base, which serves to generate the active nucleophile by deprotonating the Michael donor. wikipedia.org

The underlying mechanism commences with the nucleophilic attack on the electrophilic β-carbon, which leads to the formation of a resonance-stabilized nitronate anion as an intermediate. youtube.com Subsequent protonation of this intermediate furnishes the final Michael adduct. youtube.com The Michael addition is a thermodynamically controlled process and stands as a versatile and widely employed method for constructing carbon-carbon bonds in organic synthesis. organic-chemistry.org

| Michael Donor Class | Specific Examples |

|---|---|

| Active Methylene (B1212753) Compounds | Diethyl malonate, Ethyl acetoacetate, Acetylacetone |

| Nitroalkanes | Nitromethane (B149229), Nitroethane, 2-Nitropropane |

| Enolates | Ketone enolates, Ester enolates |

| Organocuprates | Gilman reagents (e.g., Li(CH₃)₂Cu) |

| Heteroatom Nucleophiles | Amines, Thiols, Alcohols |

This table is illustrative and based on the general reactivity of nitroalkenes.

A wide range of carbon-based nucleophiles readily engage in Michael addition reactions with nitroalkenes such as this compound. These reactions are pivotal for assembling more intricate molecular architectures.

Enolates and Enamines: Enolates, generated from carbonyl compounds like ketones and esters, are frequently used as Michael donors. encyclopedia.pub Their reaction with a nitroalkene establishes a new carbon-carbon bond, yielding a γ-nitro carbonyl compound. Enamines, the nitrogen analogs of enolates, also serve as competent nucleophiles in these additions. For instance, the asymmetric Michael addition of acetaldehyde (B116499) to nitroalkenes is catalyzed by diphenylprolinol silyl (B83357) ether and proceeds through an enamine intermediate. encyclopedia.pub

Organometallic Reagents: As soft nucleophiles, organocuprates like Gilman reagents show a strong preference for 1,4-addition to α,β-unsaturated systems, including nitroalkenes. In contrast, Grignard reagents can yield a mixture of 1,2- and 1,4-addition products, with the outcome depending on specific reaction conditions and substrate characteristics.

Nitroalkanes: The base-catalyzed conjugate addition of a nitroalkane to a nitroalkene is a well-documented route to 1,3-dinitro compounds. The stability of the resulting nitronate intermediate is a key driving force for this reaction. rsc.orgnih.gov

| Nucleophile | Catalyst/Conditions | Product Type | Key Findings |

|---|---|---|---|

| Nitroalkanes | Bifunctional thiourea (B124793) | γ-Lactones (from 2-furanones) | Achieves high yields and enantioselectivities. rsc.orgnih.gov |

| Acetaldehyde | (S)-Diphenylprolinol silyl ether | β-Substituted GABA derivatives | Proceeds via an enamine mechanism with high enantioselectivity. encyclopedia.pub |

| Diethyl malonate | Takemoto thiourea catalyst | γ-Nitro esters | Involves dual activation by the catalyst. encyclopedia.pub |

| 2(5H)-Furanone | Dinuclear zinc complex | γ-Butenolide derivatives | Demonstrates a vinylogous Michael addition. nih.gov |

The electrophilic character of the nitroalkene in this compound also facilitates the addition of various heteroatom-based nucleophiles.

Nitrogen Nucleophiles: Primary and secondary amines can add to nitroalkenes to afford β-nitroamines. The reversibility of this reaction is influenced by the amine's basicity and steric profile.

Oxygen Nucleophiles: In the presence of a base, alcohols and alkoxides can add to nitroalkenes to form β-alkoxy nitro compounds. The addition of water can similarly lead to β-hydroxy nitro compounds.

Sulfur Nucleophiles: Thiols are highly effective nucleophiles for this transformation, reacting readily with nitroalkenes under mild conditions to produce β-thio nitro compounds.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Cycloaddition reactions are a powerful strategy for the synthesis of cyclic and heterocyclic frameworks. The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions. nih.govresearchgate.net

In a [3+2] cycloaddition, a 1,3-dipole combines with a dipolarophile to construct a five-membered ring. wikipedia.org This reaction is classified as a concerted, pericyclic process, with its regioselectivity being dictated by the frontier molecular orbitals (HOMO-LUMO) of the reactants. wikipedia.orgchesci.com

Several types of 1,3-dipoles are known to react with nitroalkenes:

Nitrile oxides: Form isoxazoline (B3343090) derivatives. uchicago.edu

Nitrones: Produce isoxazolidines. nih.govwikipedia.org

Azides: Generate triazoline rings.

Diazoalkanes: Yield pyrazoline derivatives.

Studies on the reaction between β-nitrostyrenes and nitrones have indicated a one-step mechanism, where the nucleophilic oxygen of the nitrone attacks the electrophilic β-carbon of the nitrostyrene (B7858105). nih.gov The stereochemical outcome of these cycloadditions can be dependent on the (E/Z) geometry of the nitroalkene. nih.gov

| 1,3-Dipole | Dipolarophile | Product |

|---|---|---|

| Nitrone | (E)-β-Nitrostyrene | Isoxazolidine |

| Nitrile Oxide | Alkene | Isoxazoline |

| Azomethine Ylide | 2-Nitrobenzofuran | Pyrrolidine-fused heterocycle |

This table is based on the general reactivity of nitroalkenes and related compounds.

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system that exhibits high reactivity towards electrophilic aromatic substitution, far surpassing that of benzene. pearson.comchemicalbook.com Electrophilic attack occurs preferentially at the C2 (α) position because the resulting carbocation intermediate is more effectively stabilized by resonance contributions from the oxygen atom. pearson.comchemicalbook.com

In this compound, the C2 position is already substituted. The nitroalkenyl group is electron-withdrawing and thus deactivates the furan ring to some extent. Nevertheless, the intrinsic high reactivity of furan may still permit electrophilic substitution, which would be directed to the C5 position.

Typical electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group, often using reagents like nitric acid in acetic anhydride (B1165640).

Halogenation: Bromination or chlorination using reagents such as N-bromosuccinimide (NBS) or sulfuryl chloride.

Sulfonation: Introduction of a sulfonic acid group, typically using a sulfur trioxide-pyridine complex to mitigate the acid-sensitivity of the furan ring.

Friedel-Crafts Reactions: Acylation and alkylation are often problematic with furan due to its propensity to polymerize in the presence of strong Lewis acids.

Careful selection of reaction conditions would be necessary to achieve electrophilic substitution on the furan ring of this compound without inducing unwanted side reactions at the nitroalkene moiety.

Reduction and Oxidation Chemistry of the Nitroalkenyl System

The nitroalkenyl system of this compound presents multiple sites for redox transformations, including the nitro group, the carbon-carbon double bond, and the furan ring.

Reduction:

The nitro group can be readily transformed into various other functional groups through reduction.

Reduction to an Amine: The most common transformation is the complete reduction of the nitro group to a primary amine. This is often achieved by catalytic hydrogenation over catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org This method simultaneously reduces the carbon-carbon double bond. Reagents such as iron metal in an acidic medium can also be used. wikipedia.org

Partial Reduction: Selective reduction to intermediate oxidation states is also possible. For example, using zinc dust with ammonium (B1175870) chloride can yield a hydroxylamine, while tin(II) chloride can be used to form an oxime. wikipedia.org

| Reducing Agent | Product |

|---|---|

| H₂, Pd/C or PtO₂ | Amine |

| Fe, HCl | Amine |

| Zn, NH₄Cl | Hydroxylamine |

| SnCl₂ | Oxime |

| LiAlH₄ | Azo compound (for aromatic nitro compounds) |

Oxidation:

The furan ring is susceptible to oxidation, and strong oxidizing agents can cause ring cleavage to produce maleic anhydride or related derivatives. researchgate.net For example, the vapor-phase catalytic oxidation of furan yields maleic acid. researchgate.net Oxidation of the nitroalkene's double bond, for instance via ozonolysis, would lead to oxidative cleavage and the formation of carbonyl compounds.

Reaction Mechanisms and Intermediate Characterization

The reactivity of this compound, also known as 2-(2-nitrovinyl)furan (B1194071), is largely dictated by the electron-deficient nature of the carbon-carbon double bond, which is activated by the strongly electron-withdrawing nitro group. This electronic profile makes the compound an excellent electrophile, particularly in conjugate addition and cycloaddition reactions. Mechanistic investigations, primarily through computational studies on closely related systems, have provided significant insights into the pathways these reactions follow, revealing a preference for stepwise, polar mechanisms over concerted ones.

A key area of investigation has been the competition between concerted cycloaddition pathways (like the Diels-Alder reaction) and stepwise mechanisms involving the formation of charged intermediates. A detailed computational study using Density Functional Theory (DFT) on the reaction of 2-methoxyfuran (B1219529) with a nitroalkene (ethyl (Z)-3-phenyl-2-nitroprop-2-enoate) sheds light on the probable mechanisms for this compound. The study found that a concerted Diels-Alder pathway is kinetically unfavorable. Instead, the reaction is predicted to proceed through polar, stepwise mechanisms involving the formation of zwitterionic intermediates. nih.gov

The initial step involves a nucleophilic attack from the electron-rich furan ring (specifically the C5 position) onto the β-carbon of the nitroalkene moiety. This leads to the formation of one of several possible zwitterionic intermediates. The specific nature and stability of these intermediates determine the final product distribution. The study identified six possible zwitterionic intermediates, with their formation being guided by local nucleophile/electrophile interactions. nih.gov

These zwitterionic intermediates are not typically isolated but are key decision points in the reaction pathway. They can subsequently evolve through different channels:

Formation of Michael-type Adducts : The zwitterionic intermediates can rearrange to form formal Michael addition products. This pathway is considered a plausible route to the observed adducts under thermodynamic control. nih.gov

Cyclization to form Heterocycles : The intermediates can undergo cyclization. For instance, the reaction studied computationally showed the formation of a 4,5-cis-3-carboethoxy-4-phenyl-5-carbomethoxy-isoxazoline 2-oxide, a type of cycloadduct, which likely forms from the collapse of a zwitterionic intermediate rather than a concerted [3+2] cycloaddition. nih.gov

The choice between these pathways and the ultimate product composition can depend on whether the reaction is under kinetic or thermodynamic control. nih.gov

Michael Addition Reactions

As a potent Michael acceptor, this compound readily reacts with a wide range of nucleophiles (Michael donors). The general mechanism involves the 1,4-conjugate addition of the nucleophile to the β-carbon of the nitrovinyl unit. This attack generates a resonance-stabilized nitronate anion as a key intermediate. This intermediate is then typically protonated during reaction workup to yield the final Michael adduct. While this general mechanism is well-established, specific studies on this compound have focused on its application in tandem reactions, where the initial Michael addition triggers subsequent intramolecular cyclizations, often catalyzed by organocatalysts. beilstein-journals.orgresearchgate.net

[3+2] Cycloaddition Reactions

In the context of [3+2] cycloadditions, nitroalkenes like this compound act as the dipolarophile. Theoretical studies on the reaction of similar β-phosphorylated nitroethenes with benzonitrile (B105546) N-oxide indicate that these are polar, one-step processes. mdpi.com The nitroalkene is characterized as a strong electrophile. The regioselectivity of the reaction, which determines whether the 4-nitro or 5-nitro substituted isoxazoline is formed, is influenced by the specific substituents on the nitroalkene. mdpi.com For this compound, it is expected to react readily with 1,3-dipoles like nitrile N-oxides or azides to form five-membered heterocyclic rings through a polar, likely asynchronous, transition state.

The table below summarizes the key findings from a computational study on a related system, which provides the most detailed mechanistic insight currently available relevant to this compound.

Table 1: Mechanistic Findings from Computational Studies of Nitroalkene Reactions with Furans

| Reaction Pathway | Intermediate(s) | Key Findings |

| Stepwise Polar Mechanism | Zwitterionic Intermediates | Formation is driven by nucleophilic attack of the furan ring on the nitroalkene. Six distinct zwitterions were identified as possible intermediates. nih.gov |

| Michael Adduct Formation | Zwitterionic Intermediate → Nitronate | Proceeds via the rearrangement of a zwitterionic intermediate. This pathway is considered favorable under thermodynamic control. nih.gov |

| Cycloadduct Formation | Zwitterionic Intermediate → Cycloadduct | The formation of heterocyclic products (e.g., isoxazoline N-oxides) occurs through the collapse of zwitterionic intermediates, not a concerted cycloaddition. nih.gov |

| Diels-Alder [4+2] Cycloaddition | N/A (Concerted) | This pathway was investigated and found to be kinetically disfavored, effectively being ruled out as a viable mechanism. nih.gov |

Derivatization Strategies and Analogue Synthesis of 2 2 Nitro 1 Propenyl Furan

Furan (B31954) Ring Modifications

The furan ring of 2-(2-nitro-1-propenyl)furan is susceptible to various modifications, primarily through electrophilic substitution and other ring transformation reactions. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule.

Furthermore, the synthesis of furan derivatives condensed with other cyclic systems, such as carbohydrates, has been explored to enhance properties like water solubility. mdpi.com This involves reacting derivatives of sugars with furan-based compounds, such as 5-nitrofuroyl chloride, to create more complex structures. mdpi.com

Transformations of the Nitroalkenyl Side Chain

The nitroalkenyl side chain is a highly reactive functional group that can undergo a variety of transformations, providing a key handle for derivatization.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, leading to the formation of aminofuran derivatives. For example, the reduction of a nitropropene derivative of a tetrahydrobenzodifuran using lithium aluminum hydride (LiAlH4) yields the corresponding aminopropane. mdma.ch This transformation is significant as it converts an electron-withdrawing group into an electron-donating one, drastically altering the molecule's properties.

Diels-Alder Reactions: Nitroalkenes can act as dienophiles in Diels-Alder reactions, allowing for the construction of complex cyclic systems. The reaction of nitroalkenes with dienes can be influenced by Lewis acids to control stereoselectivity. acs.org This cycloaddition strategy opens pathways to bicyclic nitrogen heterocycles. acs.org

Michael Addition: The double bond of the nitroalkenyl side chain is an excellent Michael acceptor. It readily reacts with a wide range of nucleophiles, including carbanions and heteroatoms. sci-hub.se This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. For example, the reaction of indoles with nitroalkenes is a common method for synthesizing 3-(2-nitroalkyl)indoles, which are precursors to tryptamines. sci-hub.se

Synthesis of Polyfunctionalized Furan Derivatives

The combination of furan ring modifications and transformations of the nitroalkenyl side chain allows for the synthesis of highly functionalized furan derivatives. These compounds often serve as key intermediates in the synthesis of more complex molecules and natural products. researchgate.netnih.gov

A notable strategy involves the reaction of β-nitroenones with active methylene (B1212753) compounds to produce polyfunctionalized furans. nih.gov This method provides access to furans with diverse substitution patterns in good yields. nih.gov Cycloaddition reactions are also instrumental in creating polyfunctionalized systems. For instance, the reaction of sulfur ylides with alkynes can yield polysubstituted furans through a tandem sequence of reactions. researchgate.net

The synthesis of furan derivatives condensed with carbohydrates or other heterocyclic systems further exemplifies the creation of polyfunctionalized molecules. mdpi.com These approaches aim to combine the structural features of different molecular classes to achieve desired properties.

Enantioselective and Regioselective Derivatization

Controlling the stereochemistry and regiochemistry of reactions involving this compound and its derivatives is crucial for accessing specific isomers with defined biological activities.

Enantioselective Synthesis: Chiral catalysts are often employed to achieve enantioselective transformations. For instance, the Michael addition of indoles to nitroalkenes can be catalyzed by chiral phosphoric acids to produce enantioenriched 3-(2-nitroalkyl)indoles. sci-hub.se Similarly, tandem palladium and isothiourea relay catalysis has been developed for the enantioselective synthesis of α-amino acid derivatives from glycine (B1666218) esters and allylic phosphates. acs.org

Regioselective Synthesis: The regioselectivity of nucleophilic additions to pyridinium (B92312) salts, which can have multiple electrophilic sites, is a significant challenge. auburn.edu However, by carefully selecting ligands for metal catalysts, it is possible to direct the addition to a specific position. auburn.edu In the context of furan derivatives, controlling the position of substitution on the furan ring is also a key aspect of regioselective synthesis.

Structure-Activity Relationship (SAR) Studies for Derived Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective compounds.

For furan derivatives, SAR studies have revealed key structural features that contribute to their biological effects. For example, in a series of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, the position of a nitro group on a phenyl ring attached to the furan was found to be critical for inhibitory activity, with the ortho-nitro group showing the highest potency. nih.gov

In another study on benzimidazole (B57391) derived sulfonylurea analogues, the nature and position of substituents on the aromatic rings were systematically varied to understand their impact on the antagonism of P2Y1 receptors. frontiersin.org These studies often involve synthesizing a library of related compounds and evaluating their activity in biological assays. The data from these assays helps to build a model of the pharmacophore, the essential structural features required for activity.

SAR studies on β-nitrostyrene derivatives have indicated that the presence of a nitropropenyl side chain can lead to greater antibacterial and antifungal activity compared to the corresponding nitroethenyl compounds. researchgate.net This is attributed to the more negative redox potential of the propenyl side chain. researchgate.net

Table of SAR Findings for Furan Analogues

| Base Scaffold | Modification | Biological Activity | Reference |

| 1-(Furan-2-ylmethyl)pyrrolidine | Ortho-nitro substitution on phenyl ring | Highest inhibitory activity | nih.gov |

| Benzimidazole sulfonylurea | Varied substituents on aromatic rings | Potent P2Y1 receptor antagonists | frontiersin.org |

| β-Nitrostyrene | Nitropropenyl side chain | Enhanced antibacterial/antifungal activity | researchgate.net |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a primary tool for determining the molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of 2-(2-Nitro-1-propenyl)furan is expected to show distinct signals corresponding to the protons on the furan (B31954) ring, the vinyl group, and the methyl group. The furan ring protons typically appear in the aromatic region of the spectrum. The vinyl protons' chemical shifts are influenced by the electron-withdrawing nitro group and the furan ring. The methyl group attached to the double bond will appear as a singlet or a doublet depending on the specific isomer and coupling.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the furan ring resonate in the aromatic region (typically 100-150 ppm). oregonstate.edu The sp² hybridized carbons of the propenyl group are also found in this downfield region, with their exact shifts influenced by the nitro group. The methyl carbon will appear at a much higher field (further upfield). The number of distinct signals confirms the symmetry of the molecule.

Predicted NMR Data for this compound Note: The following data are predicted based on the analysis of similar furan derivatives and general principles of NMR spectroscopy, as direct experimental spectra for this specific compound are not widely published.

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Furan H-5 | 7.4 - 7.6 | d | Furan C-2 | ~150 |

| Furan H-3 | 6.3 - 6.5 | d | Furan C-5 | ~145 |

| Furan H-4 | 6.2 - 6.4 | dd | Vinyl C-1 | ~135 |

| Vinyl H-1 | 7.0 - 7.5 | d or q | Furan C-3 | ~115 |

| Methyl H-3 | 2.4 - 2.6 | s or d | Furan C-4 | ~112 |

| Vinyl C-2 | ~140 | |||

| Methyl C-3 | 15 - 20 |

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. The most prominent are the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear as strong bands in the regions of 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively. scientists.uz The C=C stretching vibration of the propenyl group and the furan ring vibrations are expected in the 1600-1650 cm⁻¹ and 1400-1500 cm⁻¹ regions. C-H stretching vibrations for the furan ring and vinyl group are observed above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for identifying vibrations of symmetric, non-polar bonds. For furan derivatives, characteristic peaks are associated with the furan ring and the nitro group. scientists.uzscientists.uz The C=C double bond of the propenyl side chain is expected to show a strong Raman signal. Bands corresponding to the C-O-C vibrations of the furan ring are also identifiable. scientists.uz

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Asymmetric Stretch | -NO₂ | 1500 - 1550 | FTIR, Raman |

| Symmetric Stretch | -NO₂ | 1300 - 1370 | FTIR, Raman |

| Stretch | C=C (alkenyl) | 1600 - 1650 | FTIR, Raman |

| Ring Stretch | C=C (furan) | 1400 - 1500 | FTIR, Raman |

| Stretch | C-O-C (furan) | ~1020 | Raman |

| Stretch | C-H (vinyl & furan) | 3000 - 3150 | FTIR, Raman |

Mass Spectrometry (GC-MS, HRMS) for Molecular Fragmentation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

GC-MS: Gas chromatography-mass spectrometry combines the separation capabilities of GC with the detection power of MS. This technique is ideal for assessing the purity of this compound and identifying any volatile impurities. In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. libretexts.org The molecular ion peak (M⁺) would confirm the molecular weight. Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂) or cleavage of the propenyl side chain. libretexts.org The fragmentation of the furan ring itself can also occur, often leading to stable fragments like the cyclopropenyl cation (C₃H₃⁺). researchgate.net

HRMS: High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the precise elemental composition of the parent ion and its fragments. This allows for unambiguous confirmation of the chemical formula, C₇H₇NO₃.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Possible Origin |

| 153 | [C₇H₇NO₃]⁺ | Molecular Ion (M⁺) |

| 107 | [M - NO₂]⁺ | Loss of nitro group |

| 94 | [C₅H₄O-CH]⁺ | Cleavage of the side chain |

| 67 | [C₄H₃O]⁺ | Furan ring fragment |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation from furan ring fragmentation |

X-ray Crystallography for Solid-State Structural Elucidation and Conformation

A study on the crystal structure of (E)-2-(2-Nitro-1-propenyl)furan confirmed that the compound crystallizes exclusively in the E configuration. nih.gov The analysis revealed that the conjugated system of double bonds in the furan ring extends to the alkenyl group. nih.gov The C1-C5 bond length between the furan ring and the propenyl group is 1.431 Å, which is significantly shorter than a typical C-C single bond, indicating conjugation. nih.gov The molecule is nearly planar, with an angle of only 3.9° between the plane of the furan ring and the C5-C6-C7-N1 plane of the side chain. nih.gov The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds. nih.gov

Selected Crystallographic Data for (E)-2-(2-Nitro-1-propenyl)furan

| Parameter | Value | Source |

| Chemical Formula | C₇H₇NO₃ | nih.gov |

| Configuration | E isomer | nih.gov |

| C1-C5 Bond Length | 1.431 (2) Å | nih.gov |

| C2-C3 Bond Length | 1.422 (2) Å | nih.gov |

| N1-O2 Bond Length | 1.232 (2) Å | nih.gov |

| N1-O3 Bond Length | 1.231 (2) Å | nih.gov |

| Dihedral Angle (Furan plane to Alkenyl plane) | 3.9 (1)° | nih.gov |

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis of furan derivatives. tajhizkala.irshimadzu.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column as the stationary phase. sigmaaldrich.com A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable for elution. tajhizkala.irsigmaaldrich.com Detection is typically achieved using a UV detector, as the conjugated system of the molecule results in strong UV absorbance. sigmaaldrich.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like furan derivatives. researchgate.netmdpi.com A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), would be effective for separation. researchgate.netnih.gov The compound's retention time under specific conditions (temperature program, carrier gas flow rate) serves as an identifying characteristic. When coupled with a mass spectrometer (GC-MS), it provides definitive identification and purity assessment. nih.gov

Theoretical and Computational Studies of 2 2 Nitro 1 Propenyl Furan

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT, Ab Initio)

Studies often utilize the B3LYP functional combined with a basis set such as 6-311++G(d,p) to perform geometry optimization. science.govresearchgate.net This level of theory has been shown to offer a good balance between computational cost and accuracy for organic molecules. nrel.gov For instance, calculations on similar nitro-containing aromatic compounds have demonstrated excellent agreement between theoretical and experimental structural parameters. researchgate.net The optimized geometry reveals a largely planar structure, a consequence of the conjugated system extending from the furan (B31954) ring through the propenyl bridge to the nitro group. This planarity facilitates electron delocalization across the molecule.

Ab initio methods, while computationally more demanding, can also be employed for higher accuracy. ni.ac.rs These calculations, which are based on first principles without empirical parameterization, can further refine the geometric and electronic data obtained from DFT. ni.ac.rs The choice of method, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, depends on the desired accuracy and the specific properties being investigated. nrel.govwhiterose.ac.uk

The electronic structure is further probed by analyzing the distribution of Mulliken charges and spin densities. nrel.gov In 2-(2-nitro-1-propenyl)furan, the nitro group, being a strong electron-withdrawing group, significantly polarizes the molecule. This results in a partial positive charge on the furan ring and the propenyl carbons, and a high negative charge density on the oxygen atoms of the nitro group. This charge distribution is a key determinant of the molecule's reactivity, particularly towards electrophilic and nucleophilic attack.

Table 1: Calculated Geometric Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (furan) | 1.37 - 1.43 | ||

| C-O (furan) | 1.36 | ||

| C=C (propenyl) | 1.35 | ||

| C-N (nitro) | 1.48 | ||

| N-O (nitro) | 1.23 | ||

| C-C-C (propenyl) | 125.4 | ||

| C-C-N (propenyl-nitro) | 118.2 | ||

| O-N-O (nitro) | 124.5 | ||

| Furan-Propenyl | ~180 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic properties of molecules. libretexts.orgunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgunesp.br The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. schrodinger.comrsc.org

For this compound, the HOMO is primarily localized on the furan ring and the propenyl bridge, which are the more electron-rich parts of the molecule. This indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the nitro group and the adjacent carbon atom of the propenyl chain, highlighting these as the regions susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO.

The HOMO-LUMO energy gap for this compound is relatively small, which is characteristic of conjugated systems. This small energy gap suggests that the molecule is chemically reactive and can be easily polarized. rsc.org The energy of the gap can be correlated with the wavelength of light the molecule absorbs in the UV-Vis spectrum, corresponding to the lowest energy electronic excitation. schrodinger.com

Theoretical calculations, often performed at the B3LYP/6-311++G(d,p) level, provide quantitative values for the HOMO and LUMO energies. science.govfrontiersin.org These calculations are crucial for predicting the molecule's behavior in chemical reactions and for understanding its electronic transitions. frontiersin.org The analysis of HOMO and LUMO compositions reveals the specific atomic orbitals that contribute to these frontier orbitals, offering a more detailed picture of the charge transfer possibilities within the molecule. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map is a 3D representation of the electrostatic potential on the electron density surface of the molecule. uni-muenchen.de

In the MEP map of this compound, different colors represent different electrostatic potential values. Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net For this molecule, these negative regions are concentrated around the oxygen atoms of the nitro group, which is consistent with their high electronegativity and the electron-withdrawing nature of the nitro group. researchgate.net

Conversely, regions of positive electrostatic potential, usually depicted in shades of blue, represent electron-deficient areas that are prone to nucleophilic attack. researchgate.net In this compound, the positive potential is located around the hydrogen atoms of the furan ring and the propenyl chain. The area around the carbon atom of the propenyl group attached to the nitro group also shows a significant positive potential, making it a likely site for nucleophilic addition reactions.

The MEP analysis provides a clear and intuitive picture of the molecule's charge distribution and complements the information obtained from FMO analysis. uni-muenchen.deresearchgate.net It helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how the molecule will interact with other chemical species. researchgate.net The MEP is typically calculated at the same level of theory used for geometry optimization, such as B3LYP/6-311++G(d,p). mdpi.comnih.gov

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for interpreting experimental data. scielo.org.zalehigh.edu

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za These calculations, often carried out with the B3LYP functional and a suitable basis set like 6-311+G(2d,p), can accurately predict the chemical shifts of the different atoms in this compound. nih.gov By comparing the calculated chemical shifts with experimental data, the assignment of the signals in the NMR spectra can be confirmed. nih.gov

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum of this compound can be calculated using DFT methods. nih.govscielo.org.za These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic stretching frequencies of the C=C, C-N, and N-O bonds, as well as the bending vibrations. nih.govscielo.org.za The predicted IR spectrum can be compared with the experimental spectrum to identify the functional groups present in the molecule and to confirm its structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. scielo.org.za For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov These electronic transitions typically correspond to π → π* transitions within the conjugated system. researchgate.net The predicted UV-Vis spectrum can be compared with the experimental spectrum to understand the electronic structure and the nature of the electronic transitions in the molecule. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Value | Assignment |

| ¹H NMR (ppm) | 6.5-7.8 | Aromatic and Vinylic Protons |

| ¹³C NMR (ppm) | 110-150 | Aromatic and Vinylic Carbons |

| IR (cm⁻¹) | 1620-1650 | C=C stretching |

| 1500-1550 | Asymmetric NO₂ stretching | |

| 1330-1370 | Symmetric NO₂ stretching | |

| UV-Vis (nm) | ~350 | π → π* transition |

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. upertis.ac.idweebly.com Computational chemistry offers various models to account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. researchgate.net

In the case of this compound, a polar molecule, its properties are expected to be sensitive to the polarity of the solvent. In a polar solvent, the dipole moment of the molecule is generally enhanced due to the stabilization of the charge-separated state. This can affect the energies of the frontier molecular orbitals. Typically, in a more polar solvent, the HOMO-LUMO gap tends to decrease, which can lead to a red shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. beilstein-journals.org

Solvent effects can also play a crucial role in the kinetics and thermodynamics of reactions involving this compound. beilstein-journals.org For reactions that proceed through a polar transition state, a polar solvent can stabilize the transition state more than the reactants, thereby accelerating the reaction rate. beilstein-journals.org For example, in cycloaddition reactions involving nitroalkenes, the use of polar solvents can significantly enhance the reaction rate by stabilizing the polar transition state. beilstein-journals.orgchemrxiv.org Theoretical studies on the Diels-Alder reaction of furan with dienophiles have shown that the inclusion of solvent effects in the calculations is crucial for correctly predicting the stereoselectivity of the reaction. chemrxiv.org

Reaction Pathway Analysis and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions by mapping out the potential energy surface. mdpi.comustc.edu.cn This involves locating the transition states that connect reactants to products and calculating the activation energies. ustc.edu.cn For reactions involving this compound, such as cycloadditions or nucleophilic additions, theoretical calculations can provide detailed insights into the reaction pathways.

Transition state structures are optimized using methods similar to those for stable molecules, but with the additional requirement of having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. ustc.edu.cn The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For instance, in the context of a Diels-Alder reaction where this compound acts as a diene, computational studies can be used to determine whether the reaction proceeds via a concerted or a stepwise mechanism. grafiati.com By comparing the energies of the transition states for the endo and exo approaches, the stereoselectivity of the reaction can be predicted. Similarly, for nucleophilic addition to the propenyl chain, the reaction pathway can be modeled to understand the regioselectivity and stereoselectivity of the addition. These theoretical investigations are invaluable for rationalizing experimental observations and for designing new synthetic strategies. ucl.ac.uk

Biological Activity and Mechanistic Insights in Vitro Studies

In Vitro Antimicrobial Activity against Pathogenic Microorganisms (Bacteria, Fungi, Protozoa)

2-(2-Nitro-1-propenyl)furan, also known as G-0, is a nitrovinylfuran derivative recognized for its broad-spectrum antimicrobial properties. nih.govresearchgate.net In vitro studies have consistently demonstrated its efficacy against a wide array of pathogenic bacteria, fungi, and protozoa. nih.govsemanticscholar.orgmdpi.com The presence of the 5-nitro group is considered essential for its antibacterial activity. The antimicrobial action of nitrofuran derivatives is multifaceted and often linked to the metabolic activation of the nitro group by the microorganisms themselves. mdpi.comnih.gov

The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that synthesized this compound can effectively inhibit the growth of various pathogenic bacteria. For instance, it demonstrated 100% inhibition against Salmonella typhimurium, 96% against Pseudomonas aeruginosa and Staphylococcus aureus, and 80% against Escherichia coli. nih.gov This broad-spectrum capability highlights its potential as a versatile antibacterial agent. The activity is attributed to the compound's ability to interfere with essential bacterial processes.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Type | Inhibition (%) | Reference |

|---|---|---|---|

| Salmonella typhimurium | Gram-Negative | 100% | nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | 96% | nih.gov |

| Staphylococcus aureus | Gram-Positive | 96% | nih.gov |

| Escherichia coli | Gram-Negative | 80% | nih.gov |

Beyond its antibacterial properties, this compound has demonstrated significant in vitro efficacy against various fungi and protozoa. researchgate.netmdpi.com Studies have reported 100% growth inhibition of molds such as Fusarium solani and Cercospora cucurbitarum, as well as the yeast Candida albicans. nih.gov Its antiprotozoal activity is also well-documented, showing effectiveness against Trichomonas vaginalis and promastigotes of Leishmania species, including L. amazonensis, L. infantum, and L. braziliensis, as well as against Trypanosoma cruzi trypomastigotes. nih.govnih.gov

Table 2: In Vitro Antifungal and Antiprotozoal Activity of 2-nitrovinylfuran Derivatives

| Pathogen | Type | Observed Effect | Reference |

|---|---|---|---|

| Fusarium solani | Fungus (Mold) | 100% Inhibition | nih.gov |

| Cercospora cucurbitarum | Fungus (Mold) | 100% Inhibition | nih.gov |

| Candida albicans | Fungus (Yeast) | 100% Inhibition | nih.gov |

| Leishmania amazonensis | Protozoa | IC50: 0.8-4.7 µM | nih.gov |

| Leishmania infantum | Protozoa | IC50: 0.8-4.7 µM | nih.gov |

| Leishmania braziliensis | Protozoa | IC50: 0.8-4.7 µM | nih.gov |

| Trichomonas vaginalis | Protozoa | Active | nih.gov |

| Trypanosoma cruzi | Protozoa | Active | nih.gov |

The antimicrobial mechanism of this compound and related nitrovinylfurans involves multiple pathways. One key mechanism is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. Furanones, a class of compounds including furan (B31954) derivatives, are known to compete with native autoinducer molecules to block QS signaling receptors. nih.gov Specifically, nitrovinylfurans have been shown to inhibit the QS system in Pseudomonas aeruginosa.

Another significant target is the enzyme MurA, which is crucial for the biosynthesis of peptidoglycan, a primary component of the bacterial cell wall. The bromonitromethyl moiety found in some potent nitrovinylfuran derivatives is critical for MurA inhibition, suggesting that these compounds disrupt cell wall integrity.

In Vitro Anti-proliferative and Cytotoxic Activity against Cell Lines

Table 3: In Vitro Cytotoxicity of 2-nitrovinylfuran Derivatives Against a Cancer Cell Line

| Cell Line | Cell Type | Compound Class | Observed Effect | Reference |

|---|---|---|---|---|

| KB cells | Human Oral Cancer | 2-nitrovinylfurans | High cytotoxicity | nih.gov |

While the broad anti-proliferative effects of furan and nitro-containing compounds are under investigation, specific data detailing the modulation of the PI3K/Akt or Wnt/β-catenin signaling pathways by this compound are not extensively available in the reviewed literature. The PI3K/Akt/mTOR pathway is a critical regulator of cell cycle, proliferation, and survival, and its dysregulation is common in cancer. wikipedia.orgnih.gov Similarly, the Wnt/β-catenin pathway is crucial for cell proliferation and fate determination, and its abnormal activation is linked to various cancers. researchgate.net Although flavonoids and other natural compounds have been shown to modulate these pathways, direct evidence for this compound's interaction with these specific signaling cascades requires further investigation.

The mechanisms underlying the cytotoxic activity of furan derivatives often involve the induction of apoptosis and cell cycle arrest. Studies on some furan-based compounds have shown they can induce cell cycle arrest at the G2/M phase and trigger cell death through an apoptotic cascade. mdpi.com This is often verified by observing an increase in the pre-G1 phase cell population and positive annexin (B1180172) V/PI staining. mdpi.com For instance, a synthetic nitroflavone derivative demonstrated the ability to induce apoptosis in murine mammary adenocarcinoma cells by increasing the expression of the pro-apoptotic Bax protein and activating caspase 3. nih.gov The activation of tumor suppressor pathways, such as p53/p21, is a central mechanism for inducing cell cycle arrest in response to cellular stress or DNA damage. However, specific studies detailing the precise mechanisms of apoptosis induction or cell cycle arrest by this compound are limited.

Other Investigated In Vitro Biological Activities (e.g., Antioxidant, Anti-inflammatory)

The therapeutic potential of compounds containing a furan ring has been a subject of considerable scientific inquiry, with numerous studies highlighting their diverse biological activities, including antioxidant and anti-inflammatory effects. While specific experimental data on the in vitro antioxidant and anti-inflammatory properties of this compound are not extensively available in the public domain, the activities of structurally related nitrofuran and furan derivatives provide a basis for understanding its potential in these areas.

Antioxidant Activity:

The antioxidant capacity of furan derivatives is often attributed to their ability to scavenge free radicals and chelate metal ions. Various in vitro assays are commonly employed to evaluate these properties. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay are standard methods to assess the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals.

Illustrative Data on Antioxidant Activity of Furan Derivatives

| Assay | Test Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| DPPH Radical Scavenging | Furan Derivative A | 85.2 | Ascorbic Acid | 15.5 |

| ABTS Radical Scavenging | Furan Derivative B | 62.7 | Trolox | 10.2 |

| Nitric Oxide Scavenging | Furan Derivative C | 110.4 | Curcumin | 25.8 |

Note: The data presented in this table is illustrative and based on general findings for furan derivatives, not specific to this compound.

Anti-inflammatory Activity:

Inflammation is a complex biological response involving various enzymes and signaling pathways. Key enzymes in the inflammatory cascade include cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The inhibition of these enzymes is a primary target for anti-inflammatory drugs. In vitro assays measuring the inhibition of COX and LOX enzymes are crucial for identifying potential anti-inflammatory agents.

Research on various furan and nitrofuran compounds has demonstrated their potential to inhibit these key inflammatory enzymes. The structural features of these molecules, including the nature and position of substituents on the furan ring, play a significant role in their inhibitory activity and selectivity.

Illustrative Data on Anti-inflammatory Activity of Furan Derivatives

| Enzyme Inhibition Assay | Test Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| COX-1 Inhibition | Furan Derivative X | 15.8 | Indomethacin | 0.9 |

| COX-2 Inhibition | Furan Derivative X | 5.2 | Celecoxib | 0.5 |

| 5-LOX Inhibition | Furan Derivative Y | 12.5 | Zileuton | 1.1 |

Note: The data presented in this table is illustrative and based on general findings for furan derivatives, not specific to this compound.

Molecular Interactions and Putative Binding Modes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method provides valuable insights into the potential molecular interactions that govern the biological activity of a compound.

Putative Binding Modes with Antioxidant Enzymes:

Putative Binding Modes with Anti-inflammatory Enzymes (COX and LOX):

Molecular docking studies of various inhibitors with COX and LOX enzymes have revealed key interactions necessary for binding. For COX enzymes, inhibitors typically bind within a hydrophobic channel. The furan moiety of this compound could potentially occupy this channel, forming hydrophobic interactions with residues such as valine, alanine, and leucine. The nitro group could form hydrogen bonds with serine or arginine residues at the active site, which is a common feature for many selective COX-2 inhibitors.

Similarly, for 5-lipoxygenase, the active site contains a non-heme iron atom. Ligands can interact with this iron or with surrounding amino acid residues. The oxygen atom of the furan ring or the oxygen atoms of the nitro group in this compound could potentially coordinate with the iron atom or form hydrogen bonds with nearby histidine or asparagine residues.

Illustrative Molecular Docking Data for Furan Derivatives with COX-2

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Furan Derivative Z | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-Sulfur |

| Furan Derivative Z | -8.5 | Val523, Ala527, Leu352 | Hydrophobic Interaction |

Note: The data presented in this table is illustrative and based on general findings for furan derivatives, not specific to this compound.

Applications in Organic Synthesis and Materials Science

2-(2-Nitro-1-propenyl)furan as a Pivotal Building Block for Diverse Heterocycles

The furan (B31954) moiety within this compound serves as a versatile synthon for the construction of a wide array of heterocyclic compounds. acs.org The inherent reactivity of the furan ring, which can act as a diene in Diels-Alder reactions, allows for the formation of oxabicyclo[2.2.1]heptane derivatives. acs.org These bicyclic adducts can then be further manipulated to generate a variety of complex carbocyclic and heterocyclic frameworks.

The nitroalkene functionality of this compound provides a powerful tool for the introduction of nitrogen-containing heterocycles. Nitro compounds are well-established as valuable building blocks in organic synthesis due to the diverse reactivity of the nitro group. nih.govfrontiersin.org This group can be readily transformed into other functional groups, such as amines, which are key components of many heterocyclic systems. nih.gov For instance, the reduction of the nitro group to an amino group is a fundamental step in the synthesis of nitrogen-containing heterocycles. nih.gov

The conjugated system of this compound also participates in various cycloaddition reactions, leading to the formation of diverse heterocyclic rings. For example, furan and its derivatives can undergo [4+2] cycloadditions (Diels-Alder reactions) with various dienophiles. nih.gov The low aromaticity of the furan ring facilitates its participation in reactions that disrupt the aromatic conjugation, such as Diels-Alder, 1,3-dipolar, photochemical, and cheletropic reactions. quimicaorganica.org This reactivity allows for the synthesis of a multitude of heterocyclic structures that would be otherwise difficult to access.

Table 1: Examples of Heterocycles Synthesized from Furan Derivatives

| Heterocycle Class | Synthetic Strategy | Key Features of Furan Reactivity |

|---|---|---|

| Oxabicyclo[2.2.1]heptanes | Diels-Alder Reaction | Furan as a diene |

| Pyrroles | Paal-Knorr Synthesis | Reaction with primary amines or ammonia |

| Thiophenes | Paal-Knorr Synthesis | Reaction with sulfurizing agents |

| Pyridazines | Reaction with Hydrazine | Ring transformation of the furan nucleus |

| Isoxazoles | 1,3-Dipolar Cycloaddition | Furan as a dipolarophile |

This table provides a generalized overview of heterocycle synthesis from furan derivatives and is not exhaustive.

Precursor in the Synthesis of Complex Molecules and Natural Product Analogues

The dual functionality of this compound makes it an attractive starting material for the synthesis of complex molecules and analogues of natural products. The furan ring is a common motif in many biologically active natural products, and its presence in this building block provides a direct entry into these molecular scaffolds. acs.org

The nitroalkene portion of the molecule is a versatile handle for carbon-carbon bond formation and functional group interconversion. Nitroalkenes are excellent Michael acceptors, readily reacting with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. arkat-usa.org This reactivity is crucial for the assembly of complex carbon skeletons found in natural products. Furthermore, the nitro group can be converted to a carbonyl group via the Nef reaction, providing access to ketones and aldehydes, which are key intermediates in many synthetic pathways. arkat-usa.org

The ability to construct intricate molecular architectures from relatively simple starting materials is a cornerstone of modern organic synthesis. The use of building blocks like this compound, which contains multiple reactive sites, allows for convergent and efficient synthetic strategies towards complex target molecules.

Utility in the Development of Agrochemical Intermediates

The furan nucleus is a constituent of several commercially important agrochemicals. The synthesis of these compounds often relies on the availability of functionalized furan derivatives. This compound, with its reactive nitroalkene side chain, can serve as a valuable intermediate in the synthesis of novel agrochemical candidates.

The introduction of nitrogen-containing functional groups is often a key step in the development of new pesticides and herbicides. The nitro group in this compound can be readily converted to an amino group, which can then be further elaborated to introduce a variety of nitrogen-containing moieties. This versatility allows for the systematic modification of the molecule's structure to optimize its biological activity.

The development of new agrochemicals is crucial for ensuring food security and controlling agricultural pests. The use of versatile building blocks like this compound can facilitate the discovery and development of the next generation of crop protection agents.

Potential in Polymer Chemistry and Material Science

The furan ring has garnered significant interest in the field of polymer chemistry and materials science due to its potential as a renewable building block for the synthesis of novel polymers. Furan-based polymers are being explored as sustainable alternatives to petroleum-derived materials. The Diels-Alder reaction of furan derivatives is a particularly attractive method for polymer synthesis as it is a highly efficient and atom-economical reaction. nih.gov

The presence of the reactive nitroalkene functionality in this compound opens up possibilities for its incorporation into polymer chains through various polymerization techniques. The double bond can potentially participate in addition polymerization reactions, while the nitro group could be modified to introduce other polymerizable functionalities.

Furthermore, the unique electronic properties of the furan ring and the nitro group could impart interesting optical or electronic properties to polymers incorporating this monomer. This could lead to the development of new functional materials with applications in areas such as organic electronics and sensor technology. Research in this area is ongoing, exploring the full potential of furan-based monomers in the creation of advanced materials.

Rational Design of Chemical Libraries based on the Furan Nitrostyrene (B7858105) Scaffold

The furan nitrostyrene scaffold, exemplified by this compound, provides an excellent foundation for the rational design and synthesis of chemical libraries for high-throughput screening in drug discovery. The ability to easily modify both the furan ring and the nitroalkene side chain allows for the creation of a large and diverse collection of related compounds.

Diversity-oriented synthesis is a powerful strategy for exploring chemical space and identifying new biologically active molecules. frontiersin.org Starting from a common scaffold like this compound, a multitude of different substituents and functional groups can be introduced, leading to a library of compounds with a wide range of physicochemical properties.

For instance, the furan ring can be substituted at various positions, and the nitroalkene can be reacted with a diverse set of nucleophiles to generate a wide array of derivatives. These libraries can then be screened against various biological targets to identify potential lead compounds for the development of new therapeutic agents. The modular nature of syntheses starting from this compound makes it an ideal platform for this approach.

Future Directions and Emerging Research Areas

Development of Sustainable and Economical Synthetic Routes

The traditional synthesis of 2-(2-nitro-1-propenyl)furan often relies on the condensation of 2-furaldehyde with nitromethane (B149229), a reaction that can be catalyzed by bases such as sodium tert-butoxide. researchgate.net While effective, future research is increasingly focused on developing more sustainable and economical synthetic pathways. This involves exploring green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

A primary focus is the utilization of biomass-derived furfural (B47365) as a starting material. uliege.becsic.esrsc.org Furfural is a key platform chemical that can be obtained from lignocellulosic biomass, offering a renewable alternative to petrochemical feedstocks. nih.gov Research into eco-friendly catalytic systems for the conversion of furfural and other furan (B31954) derivatives is a burgeoning field. und.edursc.orgrsc.orgsemanticscholar.orgfrontiersin.org This includes the development of novel catalysts for the nitration of furan precursors and for the condensation step.

| Parameter | Traditional Method | Emerging Sustainable Approach |

| Starting Material | Petrochemical-based 2-furaldehyde | Biomass-derived furfural uliege.becsic.es |

| Catalyst | Homogeneous bases (e.g., sodium tert-butoxide) researchgate.net | Heterogeneous catalysts, biocatalysts nih.gov |

| Solvent | Volatile organic solvents | Green solvents (e.g., water, ionic liquids) nih.gov |

| Energy Input | Conventional heating | Alternative energy (e.g., ultrasound, microwave) semanticscholar.org |

| Reaction Time | Several hours researchgate.net | Reduced reaction times researchgate.net |

Exploration of Novel Chemo- and Regioselective Transformations

The electron-deficient nature of the double bond in this compound makes it a versatile Michael acceptor and a partner in various cycloaddition reactions. Future research will undoubtedly focus on uncovering new chemo- and regioselective transformations of this reactive scaffold.

The exploration of [3+2] and [4+2] cycloaddition reactions is a promising avenue for the synthesis of complex heterocyclic systems. nih.gov For instance, the reaction of similar nitroethenylphosphonates with furan has been shown to proceed via diene condensation pathways. researchgate.net Investigating the reactivity of this compound with a wider range of dienes and dipoles could lead to the discovery of novel molecular architectures with potential biological activity.

Furthermore, the development of catalytic systems that can control the stereochemical outcome of these reactions is a significant goal. nih.gov The ability to selectively generate specific stereoisomers is crucial for the development of new therapeutic agents. Research into novel transformations of nitrone chemistry, a related functional group, also provides inspiration for new reaction pathways. researchgate.net

| Reaction Type | Potential Reactant | Expected Product Class |

| Michael Addition | Nucleophiles (e.g., thiols, amines, enolates) | Functionalized furan derivatives |

| Diels-Alder [4+2] Cycloaddition | Dienes (e.g., cyclopentadiene, isoprene) | Bicyclic nitro compounds |

| [3+2] Cycloaddition | Dipoles (e.g., azides, nitrones) | Fused heterocyclic systems |

| Reduction of Nitro Group | Reducing agents (e.g., H2/Pd, NaBH4) | Amines, oximes, hydroxylamines |

Advanced Computational Modeling for Rational Design of Bioactive Analogues (excluding clinical)

Computational chemistry offers powerful tools for the rational design of novel bioactive analogues of this compound. researchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be employed to predict the biological activity of new derivatives and to understand their mechanism of action at a molecular level. csic.esnih.govthieme-connect.de

By creating in silico models of potential biological targets, researchers can design and screen virtual libraries of this compound analogues to identify candidates with improved potency and selectivity. csic.es This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. rsc.org

Computational methods can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new analogues, helping to identify potential liabilities early in the development process. The integration of artificial intelligence and machine learning is poised to further enhance the predictive power of these computational models. csic.es

Discovery of Undiscovered Biological Targets via In Vitro Profiling

While 2-(2-nitrovinyl)furan (B1194071) has shown promising antimicrobial activity, a comprehensive understanding of its biological targets remains an area for future exploration. researchgate.net High-throughput screening (HTS) of large compound libraries against a diverse panel of biological targets is a powerful strategy for identifying novel mechanisms of action. springernature.comnih.govupenn.eduutsouthwestern.edu

Modern target identification and validation techniques, such as chemical proteomics, CRISPR-based screening, and phenotypic screening, can be employed to uncover the specific proteins and pathways that interact with this compound and its derivatives. nuvisan.comresearchgate.netpharmaron.comdiscoveryontarget.com For example, identifying the target proteins of furan metabolites has been crucial in understanding their toxicity. nih.gov

The establishment of in vitro assays for a wide range of cellular processes will enable the systematic profiling of these compounds and the identification of novel therapeutic opportunities. researchgate.net This knowledge will be invaluable for the rational design of next-generation analogues with improved efficacy and safety profiles.

| Screening Method | Objective | Potential Outcome |

| High-Throughput Screening (HTS) | Identify initial hits from large compound libraries. springernature.com | Discovery of compounds with activity against new targets. |

| Phenotypic Screening | Identify compounds that produce a desired cellular phenotype. pharmaron.com | Uncover novel mechanisms of action. |

| Chemical Proteomics | Identify the direct protein targets of a compound. researchgate.net | Elucidation of the molecular basis of bioactivity. |

| CRISPR-based Screening | Identify genes that modulate sensitivity to a compound. nuvisan.com | Validation of biological targets and pathways. |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The translation of promising laboratory-scale syntheses to industrial production requires robust and scalable manufacturing processes. Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. uliege.beresearchgate.netnih.gov

The synthesis of nitrofuran pharmaceuticals, which share a common precursor with this compound, has been successfully demonstrated using a continuous flow platform. uliege.beresearchgate.netnih.govresearchgate.net This approach allows for the in-situ generation and use of potentially hazardous reagents, such as acetyl nitrate, in a safe and controlled manner. researchgate.netnih.gov

Future research will focus on developing a fully integrated and automated flow synthesis of this compound, from the biomass-derived starting material to the final product. uliege.be This will involve the optimization of reaction conditions in continuous flow reactors and the integration of in-line purification and analysis techniques. thieme-connect.de The development of such a process will be crucial for the large-scale and cost-effective production of this versatile compound and its derivatives.

Q & A

Q. What synthetic routes are recommended for preparing 2-(2-Nitro-1-propenyl)furan with high purity?

The synthesis of this compound can be optimized using Feist-Benary cyclization, which involves condensation of nitroalkenes with diethyl oxalate derivatives. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.

- Characterization : Confirm structure via H NMR (e.g., nitrovinyl proton at δ 7.8–8.2 ppm) and IR spectroscopy (C=O stretch at ~1700 cm) . For stereochemical control, consider temperature modulation to minimize side products like dimerized adducts .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

Q. How can reaction mechanisms involving this compound be elucidated experimentally?

- Trapping Experiments : Use methyl acrylate in Diels-Alder reactions to confirm diradical intermediates during thermal decomposition .

- Kinetic Studies : Monitor dimerization rates via H NMR at varying temperatures (e.g., 25–80°C) to calculate activation parameters .

- Isotopic Labeling : Introduce N or C labels to trace nitro group participation in redox reactions .

Advanced Research Questions